

Introduction: The Significance of Rigorous Isoxazole Characterization

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Compound of Interest

Compound Name:	5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide
CAS No.:	1217862-90-2
Cat. No.:	B1371625

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The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The synthesis of novel isoxazole derivatives is a cornerstone of many drug discovery programs. However, the synthesis of a molecule is only the beginning; its true scientific value is unlocked only through rigorous and unambiguous characterization. This process is not merely a quality control checkpoint but a fundamental aspect of scientific integrity, ensuring that biological and pharmacological data are attributed to the correct molecular entity.

The weak nitrogen-oxygen bond of the isoxazole ring makes it a versatile synthetic intermediate, but this reactivity also necessitates careful structural confirmation.[2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the key analytical techniques required to fully characterize novel isoxazole compounds. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and reproducible data.

Our approach integrates a suite of orthogonal analytical techniques, each providing a unique piece of the structural puzzle. From determining the molecular formula and connectivity to assessing purity and confirming the three-dimensional structure, this guide will serve as a field-proven manual for the modern medicinal chemist.

High-Resolution Mass Spectrometry (HRMS): The First Proof of Identity

Expertise & Experience: Before delving into complex structural details, the first question for any novel compound is: "What is its elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the gold standard for answering this. Unlike standard mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to within 0.003 m/z).^[3] This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between molecules with the same nominal mass but different elemental compositions (isobars). For isoxazole derivatives, which contain carbon, hydrogen, nitrogen, and oxygen, and often other heteroatoms like halogens or sulfur, this capability is indispensable.

Protocol: HRMS Analysis via Electrospray Ionization (ESI)

This protocol is tailored for a typical novel isoxazole derivative that is soluble in common organic solvents.

- Sample Preparation:
 - Accurately weigh approximately 1 mg of the purified isoxazole compound.
 - Dissolve the sample in 1 mL of a high-purity solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution.
 - Perform a serial dilution to a final concentration of 1-10 $\mu\text{g/mL}$ in a suitable solvent, often a mixture like 50:50 acetonitrile:water with 0.1% formic acid to promote ionization. The addition of formic acid helps in the formation of the protonated molecule, $[M+H]^+$, which is commonly observed in ESI positive ion mode.

- Instrument Setup (Illustrative Parameters):
 - Mass Spectrometer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for their high resolution and mass accuracy.
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally the first choice for nitrogen-containing heterocycles like isoxazoles.
 - Scan Mode: Full scan mode over a relevant m/z range (e.g., 100-1000 amu).
 - Calibration: Ensure the instrument is calibrated immediately before the run using a known calibration standard to guarantee mass accuracy.
- Data Acquisition & Analysis:
 - Inject the sample into the mass spectrometer. The compound can be introduced directly via a syringe pump (direct infusion) or through an LC system.
 - Acquire the spectrum, ensuring sufficient signal intensity.
 - Process the data to identify the monoisotopic peak of the protonated molecule ($[M+H]^+$).
 - Use the instrument's software to calculate the theoretical exact mass for the proposed molecular formula and compare it to the experimentally measured exact mass. The difference should be within a narrow tolerance, typically < 5 ppm.

Data Presentation: Interpreting HRMS Results

The data should be summarized to clearly present the evidence for the proposed molecular formula.

Parameter	Value
Proposed Formula	C ₁₀ H ₇ N ₁ O ₂ Cl
Theoretical [M+H] ⁺	212.0187
Measured [M+H] ⁺	212.0185
Mass Difference (ppm)	-0.94
Conclusion	The measured mass is in excellent agreement (<5 ppm) with the theoretical mass, confirming the elemental composition.

Workflow Visualization

Figure 1. HRMS Workflow for Molecular Formula Confirmation

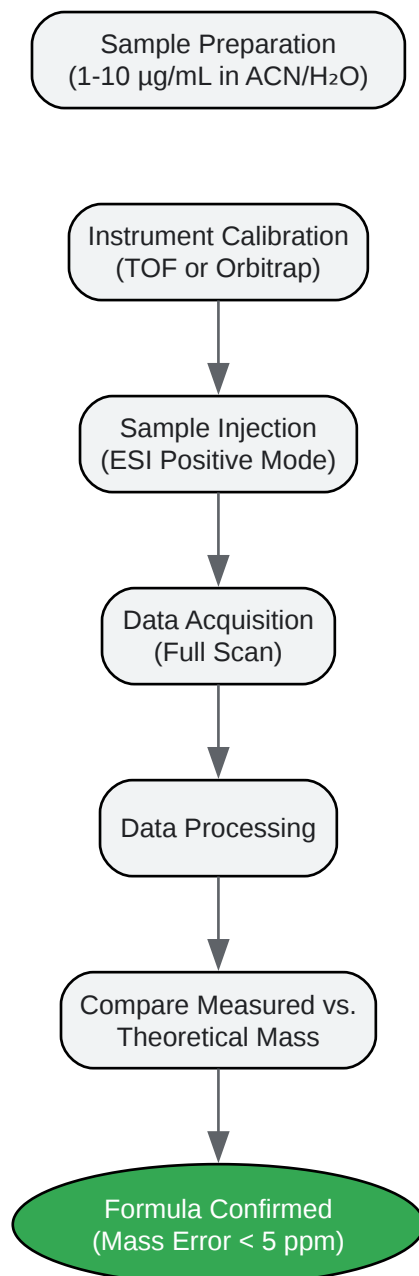
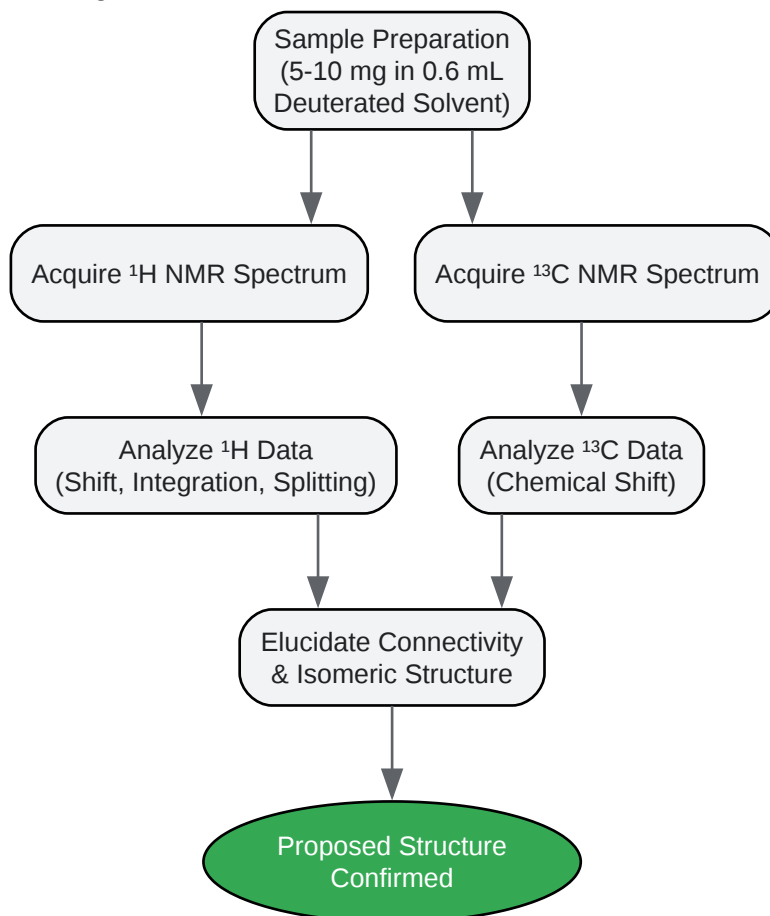


Figure 2. NMR Structural Elucidation Workflow



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Caption: Workflow for NMR structural elucidation.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

Expertise & Experience: A pure compound is a prerequisite for reliable biological testing. HPLC is the workhorse technique for assessing the purity of novel synthetic compounds. [4] It separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For isoxazole derivatives, which are typically small organic molecules, reversed-phase HPLC (RP-HPLC) is the most common method. Purity is usually determined by measuring the peak area of the main component relative to the total area of all peaks detected, typically by a UV detector set at a wavelength

where the compound absorbs. A purity level of $\geq 95\%$ is often required for compounds advancing to biological screening.

Protocol: Purity Assessment by RP-HPLC

- Sample Preparation:
 - Prepare a stock solution of the isoxazole compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
 - Dilute the stock solution to a final concentration of about 0.1 mg/mL using the initial mobile phase composition. [4] * Filter the sample through a 0.22 μm syringe filter to remove any particulate matter that could damage the HPLC system.
- Instrumentation and Conditions (Illustrative):
 - HPLC System: A standard HPLC system with a UV-Vis detector.
 - Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size) is a good starting point. [5] * Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile. [4] * Gradient: A linear gradient from 5% B to 95% B over 10-20 minutes is a common starting point for method development.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30-40 $^{\circ}\text{C}$ to ensure reproducible retention times.
 - Injection Volume: 5-10 μL .
 - Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm or determined by a UV scan).
- Data Analysis:
 - Integrate all peaks in the chromatogram.

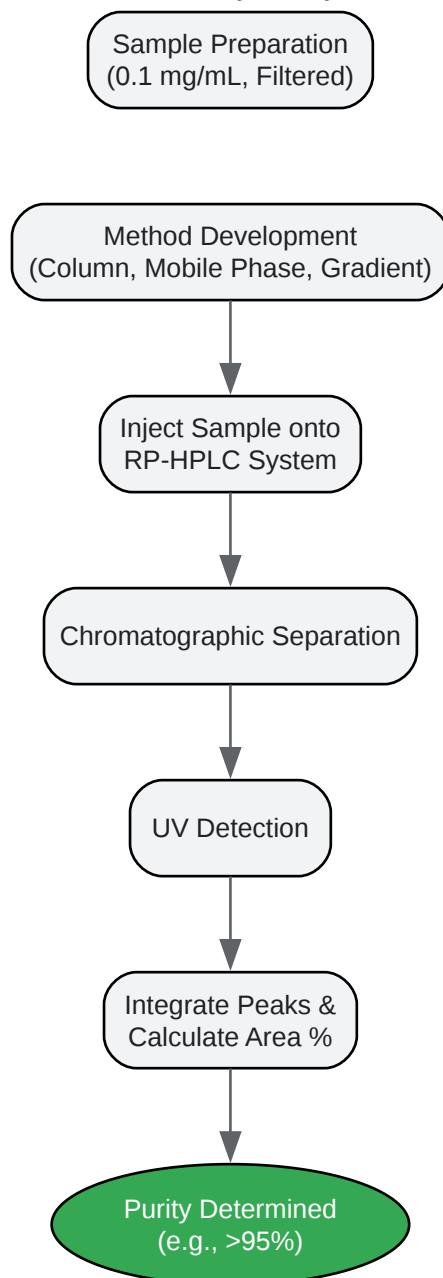
- Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components in the chromatogram and multiplying by 100.

Data Presentation: HPLC Purity Summary

Parameter	Value
Column	C18 (4.6 x 150 mm, 5 μ m)
Detection Wavelength	254 nm
Retention Time (t _R)	8.52 min
Purity (%)	98.7%

Workflow Visualization

Figure 3. HPLC Purity Analysis Workflow



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Caption: Workflow for HPLC purity analysis.

Elemental Analysis (EA): The Fundamental Compositional Check

Expertise & Experience: Elemental analysis (EA) provides a fundamental, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen (and sometimes sulfur or halogens) in a pure sample. [6][7] This technique serves as an orthogonal check on the molecular formula determined by HRMS and is a classic criterion for compound purity. [8] The principle involves the complete combustion of a small, precisely weighed amount of the sample. The resulting gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element. For a new compound to be considered analytically pure, the experimentally found values for C, H, and N should be within ±0.4% of the values calculated from the proposed molecular formula. [3][9]

Protocol: CHN Elemental Analysis

- Sample Preparation:
 - The sample must be meticulously purified (e.g., by recrystallization or chromatography) and thoroughly dried to remove all traces of solvent and water. Residual solvents are a common cause of inaccurate EA results.
 - Provide 2-3 mg of the highly pure, dry sample in a clean vial.
- Instrumentation:
 - The analysis is performed using a dedicated CHN elemental analyzer. The instrument fully automates the combustion and detection process.
- Analysis and Calculation:
 - The instrument reports the weight percentages of C, H, and N in the sample.
 - Calculate the theoretical percentages for your proposed molecular formula.
 - $\%C = (\text{Number of C atoms} * 12.011) / \text{Molecular Weight} * 100$
 - $\%H = (\text{Number of H atoms} * 1.008) / \text{Molecular Weight} * 100$
 - $\%N = (\text{Number of N atoms} * 14.007) / \text{Molecular Weight} * 100$
 - Compare the experimental values to the theoretical values.

Data Presentation: Comparing Experimental vs. Theoretical Values

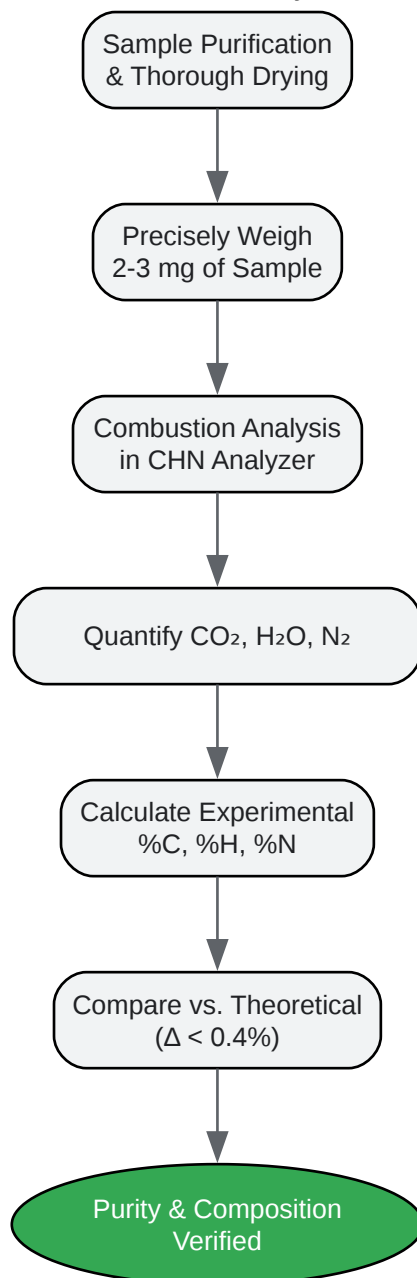
Element	Theoretical (%)	Found (%)	Difference (%)
Carbon (C)	56.75	56.91	+0.16
Hydrogen (H)	3.33	3.28	-0.05
Nitrogen (N)	6.62	6.55	-0.07

Conclusion

All values are within the acceptable $\pm 0.4\%$ range, confirming the elemental composition and high purity of the sample. [3][9]

Workflow Visualization

Figure 4. Elemental Analysis Workflow



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Caption: Workflow for elemental analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. [10][11] It works by measuring the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies. While NMR and MS provide detailed structural information, FTIR offers a quick and valuable confirmation of the presence (or absence) of key functional groups, such as carbonyls (C=O), nitriles (C≡N), or hydroxyls (O-H), which may be part of the substituents on the isoxazole ring. [12] The spectrum serves as a molecular "fingerprint," providing an additional layer of verification for the compound's identity.

Protocol: FTIR Analysis using KBr Pellet

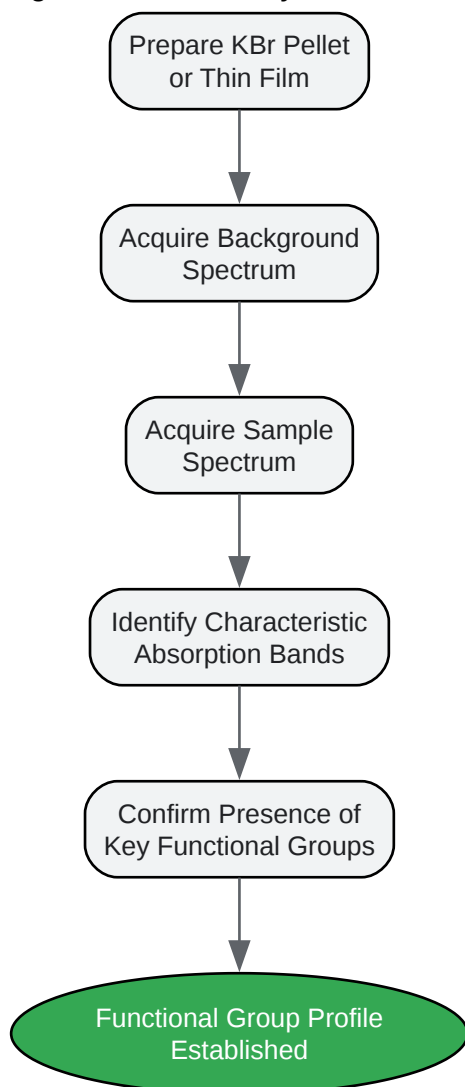
- Sample Preparation:
 - Grind a small amount (1-2 mg) of the solid isoxazole sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample chamber first.
 - Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.
 - The typical spectral range is 4000-400 cm^{-1} .
- Data Analysis:
 - Identify characteristic absorption bands and assign them to specific functional groups. Pay attention to both the high-frequency region (for groups like O-H, N-H, C-H) and the fingerprint region (1500-600 cm^{-1}), which contains complex vibrations characteristic of the molecule as a whole.

Data Presentation: Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment
3105	Medium	Aromatic C-H Stretch
1610	Strong	C=N Stretch (Isoxazole Ring)
1580, 1490	Strong	C=C Aromatic Ring Stretch
1250	Strong	C-O-C Asymmetric Stretch
945	Medium	=C-H Bend (Isoxazole Ring)

Workflow Visualization

Figure 5. FTIR Analysis Workflow



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Caption: Workflow for FTIR analysis.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience: While the combination of the techniques above provides overwhelming evidence for a proposed structure, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional map of the atomic positions within a molecule. [13][14] It is the ultimate arbiter of structure, confirming not only connectivity but also stereochemistry and conformation. Obtaining a publication-quality crystal structure is often considered the final, definitive proof of a novel compound's identity. [15] The primary challenge lies in growing a single crystal of sufficient size and quality.

Protocol: General Workflow for X-ray Crystallography

- Crystal Growth:
 - This is the most critical and often trial-and-error step. The goal is to create conditions where the molecule slowly precipitates from a supersaturated solution, allowing a well-ordered crystal lattice to form.
 - Common techniques include:
 - Slow evaporation of a solvent from a solution of the compound.
 - Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound.
 - Cooling a saturated solution.
- Data Collection:
 - A suitable single crystal is selected and mounted on a goniometer head. [14] * The crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam.

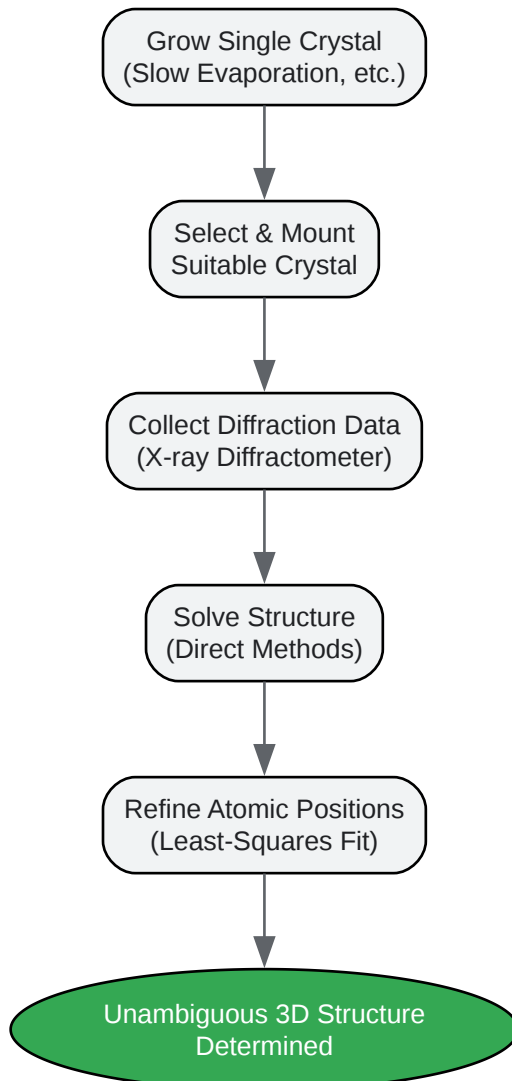
- The crystal is rotated, and the diffraction pattern (the positions and intensities of the scattered X-rays) is recorded by a detector.
- Structure Solution and Refinement:
 - The diffraction data is processed to determine the unit cell dimensions and space group.
 - The structure is "solved" using computational methods to generate an initial electron density map.
 - The atomic positions are "refined" using least-squares methods to achieve the best fit between the calculated and observed diffraction patterns. [14]

Data Presentation: Key Crystallographic Parameters

Parameter	Value	Significance
Formula	$C_{10}H_7N_1O_2Cl$	Confirms composition in the crystal.
Crystal System	Monoclinic	Describes the basic crystal shape.
Space Group	$P2_1/c$	Describes the symmetry within the crystal.
R-factor (R1)	< 0.05	A measure of the agreement between the crystallographic model and the experimental data. A lower value is better.

Workflow Visualization

Figure 6. X-ray Crystallography Workflow



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Caption: Workflow for X-ray crystallography.

Conclusion

The characterization of a novel isoxazole compound is a multi-faceted process that relies on the synergistic application of several orthogonal analytical techniques. Each method provides a piece of a larger puzzle, and only when all pieces fit together can the structure and purity of a new molecule be asserted with confidence. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can ensure the

scientific integrity of their work, paving the way for the successful development of new therapeutics and materials.

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